molecular formula C5H3FIN B136646 3-Fluoro-2-iodopyridine CAS No. 146141-04-0

3-Fluoro-2-iodopyridine

Cat. No. B136646
M. Wt: 222.99 g/mol
InChI Key: ZDGZTSMMMPDJLS-UHFFFAOYSA-N
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Description

3-Fluoro-2-iodopyridine is a halogenated pyridine derivative that is of interest in the field of organic chemistry due to its potential applications in medicinal chemistry and as a building block for various chemical syntheses. The presence of both fluorine and iodine atoms on the pyridine ring makes it a versatile intermediate for further functionalization and transformation into more complex molecules.

Synthesis Analysis

The synthesis of fluoropyridines, including 3-fluoropyridines, can be achieved through various methods. One efficient method involves the fluorodenitration reaction mediated by tetrabutylammonium fluoride (TBAF) under mild conditions, which is applicable to nitropyridines with certain substituents . Another approach for synthesizing 3-fluoropyridines is through photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by condensation with ammonium acetate . Additionally, the synthesis of 3-fluoropyridines can be performed through the selective radiofluorination of halopyridinyl(4'-methoxyphenyl)iodonium tosylates .

Molecular Structure Analysis

The molecular structure of 3-fluoropyridine has been studied using various spectroscopic techniques. The effect of the meta-fluorine substitution on the vibronic structure of the first electronically excited and ionic ground state has been determined, revealing a distinct vibronic coupling and a warped S1 minimum structure with C1 symmetry . Ab initio and DFT calculations have been performed to compute the molecular structures and verify the vibrational assignments, showing that the ring bond distances are very similar to those of pyridine except for a shortening of the C-N(F) bond .

Chemical Reactions Analysis

3-Fluoropyridine derivatives can undergo various chemical reactions due to the presence of reactive fluorine and iodine atoms. For instance, 5-bromo-2-chloro-4-fluoro-3-iodopyridine has been used as a halogen-rich intermediate for the synthesis of pentasubstituted pyridines, demonstrating the compound's utility in creating highly substituted pyridine derivatives . The radiosynthesis of 2-amino-5-[18F]fluoropyridines from anisyl(2-bromopyridinyl)iodonium triflate through a "minimalist" radiofluorination/palladium-catalyzed amination sequence also highlights the reactivity of such fluoropyridine compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-fluoropyridine derivatives are influenced by the substituents on the pyridine ring. The stability of various N-fluoropyridinium salts, for example, depends on the nucleophilicity or basicity of the counter anions and the electronic nature or position of the ring substituents . The fluorination of 2-aminopyridines and pyridin-2(1H)-ones has been achieved with high regioselectivity, indicating the influence of electron-withdrawing groups on the pyridine system . The vibrational spectra of 3-fluoropyridine have been recorded and assigned, with the C-F bond stretching frequencies reflecting the influence of the ring π bonding .

Scientific Research Applications

Synthesis and Chemical Manipulation

3-Fluoro-2-iodopyridine serves as a versatile intermediate in the synthesis of various chemically complex structures. For instance, it is utilized in the creation of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which are crucial in medicinal chemistry for generating pentasubstituted pyridines with desired functionalities. These functionalities are integral for subsequent chemical manipulations (Wu et al., 2022). Additionally, 3-Fluoro-2-iodopyridine and related compounds demonstrate significant utility in creating structural manifolds from a common precursor, where basicity gradients drive isomerization processes essential for constructing complex molecular structures (Schlosser & Bobbio, 2002).

Radiochemical Synthesis and Imaging

In the field of medical imaging, especially Positron Emission Tomography (PET), 3-Fluoro-2-iodopyridine derivatives are prominent. The synthesis of fluorine-18 labeled fluoropyridines, where 3-Fluoro-2-iodopyridine acts as a precursor, is critical. The stable incorporation of fluorine-18 into the 3-position of the pyridine ring enhances the potential of radiotracers due to the stable nature of fluorine at this position, contrary to its labile nature when located at the 2- or 6-position (Carroll et al., 2007).

Niche Applications and Methodologies

The compound is fundamental in the development of novel methodologies, such as the synthesis of pyridines substituted with five different elements, showcasing the versatility of 3-Fluoro-2-iodopyridine in accommodating various substituents (Kieseritzky & Lindström, 2010). Its role is also pivotal in regiochemical flexibility studies, where it's used to explore the functionalization of trihalopyridines at different positions, contributing significantly to pharmaceutical research by providing new building blocks (Bobbio & Schlosser, 2001).

Safety And Hazards

3-Fluoro-2-iodopyridine can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

properties

IUPAC Name

3-fluoro-2-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FIN/c6-4-2-1-3-8-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGZTSMMMPDJLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364053
Record name 3-fluoro-2-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-iodopyridine

CAS RN

146141-04-0
Record name 3-fluoro-2-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-2-iodopyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
M Schlosser, C Bobbio - European Journal of Organic …, 2002 - Wiley Online Library
… Depending on the starting material, 2-bromo-5-chloro-3-fluoropyridine or 5-chloro-3-fluoro-2-iodopyridine, the yield attained was 71% and 94%, respectively. chemical structure image …
P Rocca, C Cochennec, F Marsais… - The Journal of …, 1993 - ACS Publications
… Reaction between 3-fluoro-2-iodopyridine (11a) or 3-fluoro-2-iodo-4-methylpyridine (11c) andthe N-protected (2-aminophenyl)boronic acid14 12as previously described (see Ilia) led to …
Number of citations: 171 pubs.acs.org
Y Li, Y Ge, R Sun, X Yang, S Huang… - The Journal of …, 2023 - ACS Publications
… (18c) In a dry 25 mL round-bottom flask, 3-fluoro-2-iodopyridine (1 mmol, 1.0 equiv) was dispersed in 10 mL of MeCN. Then, 250 μL of iodomethane (4.0 mmol, 4.0 equiv) was added …
Number of citations: 1 pubs.acs.org
M Schnürch - Halogenated Heterocycles: Synthesis, Application and …, 2012 - Springer
… For example, 3-chloro-5-fluoro-4-iodopyridine was exploited in the syntheses of 5-chloro-3-fluoro-2-iodopyridine and 5-chloro-3-fluoro-2-iodopyridine-4-carboxylic acid. In both cases, …
Number of citations: 27 link.springer.com
M Schnürch, M Spina, AF Khan… - Chemical Society …, 2007 - pubs.rsc.org
Halogen Dance (HD) reactions are a useful tool for synthetic chemists as they enable access to positions in aromatic and heteroaromatic systems for subsequent functionalization which …
Number of citations: 222 pubs.rsc.org
M Hedidi, G Bentabed-Ababsa, A Derdour, YS Halauko… - Tetrahedron, 2016 - Elsevier
A series of methoxy- and fluoro-pyridines have been deprotometalated in tetrahydrofuran at room temperature by using a mixed lithium–zinc combination obtained from ZnCl 2 ·TMEDA (…
Number of citations: 30 www.sciencedirect.com
RR Milburn - 2005 - library-archives.canada.ca
The application of sulfonamides as leaving groups in nickel catalyzed Kumada-Corriu-Tamao cross coupling has been investigated and developed.'N, N'-Diethyl-benzene sulfonamides …
Number of citations: 0 library-archives.canada.ca
A Nagar - 2018 - scholar.smu.edu
Circadian rhythms are self-autonomous endogenous clocks synchronized with the rotation of the Earth. With the Earth’s rotation and revolution on its axis, the internal clock undergoes …
Number of citations: 2 scholar.smu.edu
OA Ivashkevich, VE Matulis, F Chevallier, T Roisnel… - univ-rennes.hal.science
A series of methoxy-and fluoro-pyridines have been deprotometalated in tetrahydrofuran at room temperature by using a mixed lithium-zinc combination obtained from ZnCl2· TMEDA (…
Number of citations: 3 univ-rennes.hal.science
P Rocca, F Marsais, A Godard, G Queguiner - Tetrahedron, 1993 - Elsevier
… 3-Fluoro-2-iodopyridine (26) was synthesized from 3-fluoropyridine (17) following a similar strategy, but under modified metalation conditionsl* (n-butyllithium/DAENX in diethylether). …
Number of citations: 168 www.sciencedirect.com

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